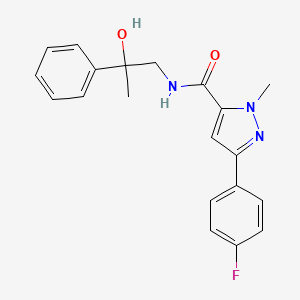
3-(4-fluorophenyl)-N-(2-hydroxy-2-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-fluorophenyl)-N-(2-hydroxy-2-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-fluorophenyl)-N-(2-hydroxy-2-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide, a derivative of pyrazole, has garnered attention due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 4-fluorophenyl hydrazine with appropriate carboxylic acids and other reagents. The synthesis typically follows the outlined steps:
- Formation of the Pyrazole Ring : The initial step involves the condensation of 4-fluorophenyl hydrazine with an appropriate carbonyl compound.
- Substitution Reactions : Further modifications are made to introduce the N-(2-hydroxy-2-phenylpropyl) group.
- Purification : The final product is purified using chromatography techniques.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A notable study evaluated the compound's effects on prostate cancer cell lines, LNCaP and PC-3. Key findings include:
- IC50 Values : The compound demonstrated an IC50 value of 18 μM against LNCaP cells, indicating potent growth inhibition.
- PSA Inhibition : It also showed a 46% downregulation of prostate-specific antigen (PSA) in LNCaP cells, which is crucial for prostate cancer progression .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Cell Proliferation : It disrupts cell cycle progression in cancer cells, leading to apoptosis.
- Targeting Androgen Receptor Pathways : The compound's ability to inhibit PSA expression suggests interference with androgen receptor signaling pathways.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Prostate Cancer Study :
- Molecular Docking Studies :
Data Summary
| Study Focus | Cell Line | IC50 (μM) | PSA Downregulation (%) | Binding Affinity (Kcal/mol) |
|---|---|---|---|---|
| Antiproliferative Effects | LNCaP | 18 | 46 | −10.61 |
| Molecular Docking | - | - | - | −10.61 |
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-(2-hydroxy-2-phenylpropyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-20(26,15-6-4-3-5-7-15)13-22-19(25)18-12-17(23-24(18)2)14-8-10-16(21)11-9-14/h3-12,26H,13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPWJGVAMRDMTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













